molecular formula C21H17N3O7S B4571942 2-[(4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

2-[(4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

Cat. No.: B4571942
M. Wt: 455.4 g/mol
InChI Key: QFRAJTMCZGPKPB-UHFFFAOYSA-N
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Description

2-[(4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is a useful research compound. Its molecular formula is C21H17N3O7S and its molecular weight is 455.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.07872106 g/mol and the complexity rating of the compound is 807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes using benzenesulfinic acid demonstrates the compound's utility in creating important building blocks for biologically active compounds. These processes involve reactions with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity, followed by a series of reactions leading to optically active β-hydroxy-α-amino acid and α,β-diamino acid esters (Foresti et al., 2003).

Potential Biomedical Applications

  • Research on dual inhibitors of thymidylate synthase and dihydrofolate reductase highlights the synthesis of compounds with a structure related to the queried compound, showing potent inhibitory activity. These findings indicate the compound's relevance in designing drugs targeting cancer therapies by inhibiting crucial enzymes (Gangjee et al., 2008).

Chemical Properties and Reactions

  • Studies on the synthesis and rearrangement of similar compounds provide insights into their chemical behavior under various conditions, contributing to the understanding of their reactivity and potential for creating diverse derivatives with applications in material science and pharmacology (Bermejo et al., 2000).

Enabling Stress Tolerance in Plants

  • Research into compounds like benzoic acid and its derivatives, including the queried compound, has shown potential in inducing multiple stress tolerance in plants. These studies suggest that the basic functional molecular structure imparting stress tolerance may be related to the benzoic acid portion, indicating a potential avenue for agricultural enhancement (Senaratna et al., 2004).

Novel Sulfonated Membranes for Dye Treatment

  • The synthesis of novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes demonstrates the compound's relevance in environmental applications, specifically for the treatment of dye solutions. This research underscores the compound's utility in enhancing water flux and rejection of dyes through improved membrane hydrophilicity (Liu et al., 2012).

Properties

IUPAC Name

2-[[4-methyl-3-[(3-nitrophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S/c1-13-9-10-14(20(25)22-18-8-3-2-7-17(18)21(26)27)11-19(13)32(30,31)23-15-5-4-6-16(12-15)24(28)29/h2-12,23H,1H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRAJTMCZGPKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.